Raptinal

Vue d'ensemble

Description

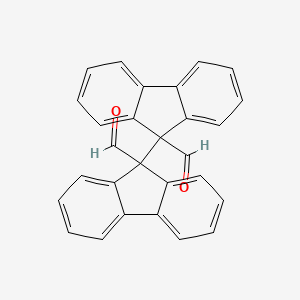

Le Raptinal est un composé bifluorène-dicarbaldéhyde connu pour sa capacité à induire rapidement l'apoptose par la voie mitochondriale intrinsèque. Il active directement la caspase-3, contournant l'activation des caspases initiatrices telles que la caspase-8 et la caspase-9 . Cette propriété unique fait du this compound un outil précieux dans la recherche et la thérapie contre le cancer.

Applications De Recherche Scientifique

Raptinal has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

Biology: Employed to induce apoptosis in cell culture studies, helping to understand cell death pathways.

Industry: Potential applications in the development of new therapeutic agents and in the study of apoptosis-related diseases.

Mécanisme D'action

Target of Action

Raptinal primarily targets the mitochondria and Pannexin 1 (PANX1) . The mitochondria play a crucial role in the intrinsic apoptotic pathway, while PANX1 is a ubiquitously expressed transmembrane channel that regulates many cell death-associated processes .

Mode of Action

This compound triggers apoptosis by promoting the release of cytochrome c from the mitochondria, which subsequently activates the intrinsic apoptotic pathway . In addition to its pro-apoptotic activities, this compound also inhibits the activity of caspase-activated PANX1 . It was found to inhibit cleavage-activated PANX1 via a mechanism distinct from other well-described PANX1 inhibitors .

Biochemical Pathways

This compound affects the intrinsic apoptotic pathway and the PANX1-regulated apoptotic processes . The intrinsic apoptotic pathway is regulated by the release of cytochrome c from the mitochondria . On the other hand, PANX1-regulated apoptotic processes include the release of the find-me signal ATP, the formation of apoptotic cell-derived extracellular vesicles, and NLRP3 inflammasome activation .

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial for its therapeutic effect, as they impact its bioavailability

Result of Action

This compound induces apoptosis in a variety of different cell types in vitro and in vivo . It has been used in many studies investigating cell death as well as the clearance of dying cells . This compound also interferes with PANX1-regulated apoptotic processes . In a study on hepatocellular carcinoma, this compound showed a significant increase in apoptotic genes of cytochrome c and Caspase 3 .

Analyse Biochimique

Biochemical Properties

Raptinal induces an expeditious intrinsic apoptotic pathway, in addition to the shutdown of mitochondrial function for cancerous cells . It promotes the release of cytochrome c from the mitochondria and subsequently activates the intrinsic apoptotic pathway .

Cellular Effects

This compound is very effective at inducing apoptosis in a variety of different cell types in vitro and in vivo . It can rapidly trigger apoptosis . In hepatocellular carcinoma–induced mice, this compound-loaded silver nanoparticles (AgNPs) were tested to evaluate its efficacy and targeting to HCC .

Molecular Mechanism

This compound exerts its effects at the molecular level by promoting the release of cytochrome c from the mitochondria, which subsequently activates the intrinsic apoptotic pathway . It also inhibits the activity of caspase-activated Pannexin 1 (PANX1), a ubiquitously expressed transmembrane channel that regulates many cell death-associated processes .

Temporal Effects in Laboratory Settings

It has been observed that this compound-loaded AgNPs group had a significant increase in both apoptotic genes of cytochrome c and Caspase 3 .

Dosage Effects in Animal Models

In hepatocellular carcinoma–induced mice, both this compound and this compound-loaded silver nanoparticles (AgNPs) were tested. The results showed that this compound-loaded AgNPs group had significant increase in both apoptotic genes of cytochrome c and Caspase 3 .

Metabolic Pathways

It is known that this compound induces an intrinsic apoptotic pathway, which involves a series of biochemical reactions .

Transport and Distribution

It is known that this compound can rapidly trigger apoptosis in a variety of different cell types .

Subcellular Localization

It is known that this compound can rapidly trigger apoptosis in a variety of different cell types .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Raptinal peut être synthétisé par un processus de synthèse organique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :

Formation du noyau bifluorène : Le noyau bifluorène est synthétisé par une réaction de couplage de Suzuki entre des dérivés du fluorène.

Introduction de groupes aldéhydes : Les groupes aldéhydes sont introduits par des réactions de formylation, souvent en utilisant des méthodes de formylation de Vilsmeier-Haack ou de Duff.

Purification : Le produit final est purifié par chromatographie sur colonne pour obtenir une pureté élevée.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, la synthèse impliquerait probablement l'adaptation des procédures de laboratoire avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).

Analyse Des Réactions Chimiques

Types de réactions

Le Raptinal subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des acides carboxyliques.

Réduction : La réduction du this compound peut produire des dérivés d'alcool.

Substitution : Les réactions de substitution électrophile peuvent modifier les cycles aromatiques du this compound.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃).

Principaux produits

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Dérivés halogénés ou nitrés du this compound.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme sonde pour étudier les mécanismes réactionnels.

Biologie : Employé pour induire l'apoptose dans des études de culture cellulaire, ce qui contribue à comprendre les voies de mort cellulaire.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et dans l'étude des maladies liées à l'apoptose.

Mécanisme d'action

Le this compound exerce ses effets en activant directement la caspase-3, une caspase d'exécution essentielle de la voie de l'apoptose. Cette activation conduit au clivage de divers substrats cellulaires, entraînant finalement la mort cellulaire. Les cibles moléculaires comprennent :

Caspase-3 : L'activation directe contourne les caspases en amont.

Voie mitochondriale : Implique la libération du cytochrome c et la formation de l'apoptosome.

Comparaison Avec Des Composés Similaires

Le Raptinal est unique en raison de son induction rapide de l'apoptose. Des composés similaires comprennent :

Staurosporine : Un inducteur puissant de l'apoptose mais avec une gamme plus large de cibles.

Doxorubicine : Un agent anticancéreux qui induit l'apoptose par intercalation de l'ADN et génération d'espèces réactives de l'oxygène.

Paclitaxel : Favorise l'apoptose en stabilisant les microtubules et en inhibant la division cellulaire.

Le this compound se distingue par sa spécificité dans l'activation de la caspase-3 et par sa rapidité d'action, ce qui en fait un outil précieux dans la recherche sur l'apoptose et les applications thérapeutiques potentielles .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous contacter !

Propriétés

IUPAC Name |

9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANOOJJBKXTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

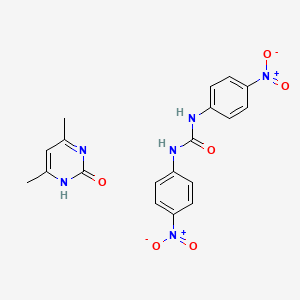

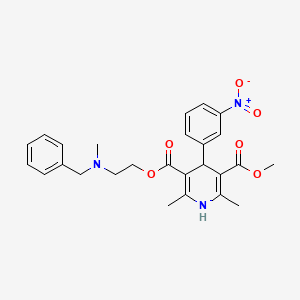

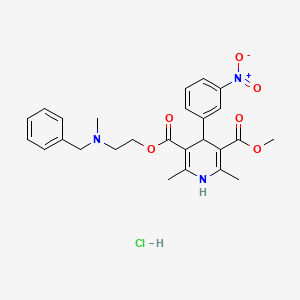

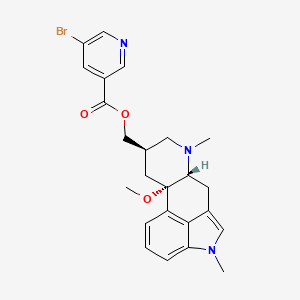

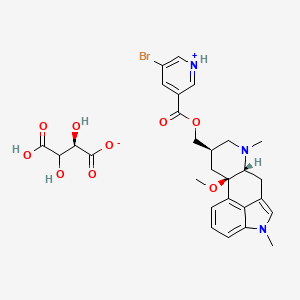

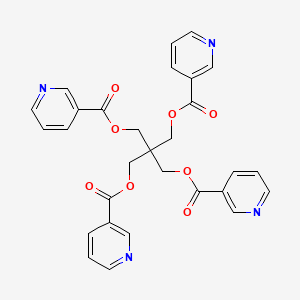

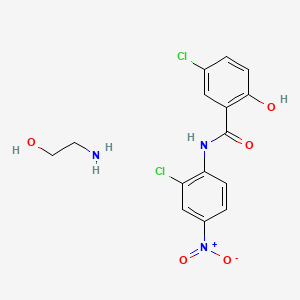

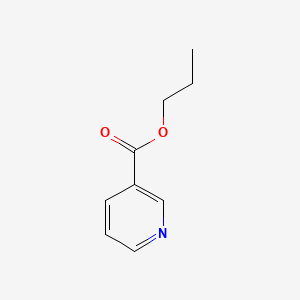

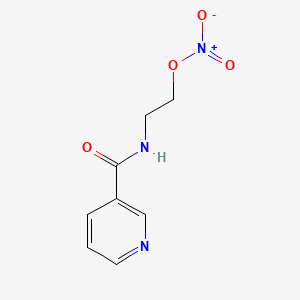

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Raptinal?

A: this compound is a small molecule that acts as a potent activator of caspase-3, a key executioner protease in the apoptotic pathway. [, , , , ] This activation leads to both intrinsic apoptosis, characterized by mitochondrial outer membrane permeabilization, and a form of inflammatory cell death called pyroptosis. [, , ] Notably, this compound can induce apoptosis even in the absence of key pro-apoptotic proteins like BAX and BAK, suggesting a unique mechanism for bypassing certain apoptotic checkpoints. []

Q2: How does this compound induce pyroptosis?

A: this compound, through its activation of caspase-3, can cleave Gasdermin E (GSDME). [, ] This cleavage allows GSDME to form pores in the plasma membrane, leading to the release of cellular contents and inflammatory signals, ultimately resulting in pyroptotic cell death. [, ]

Q3: What types of cancer cells have shown sensitivity to this compound?

A3: Research has demonstrated the efficacy of this compound against various cancer types in preclinical models. These include:

- Melanoma: this compound has been shown to induce pyroptosis in both treatment-naïve and therapy-resistant melanoma cell lines, suggesting its potential in overcoming acquired resistance to targeted therapies like BRAF and MEK inhibitors. []

- Glioblastoma: Studies on glioblastoma stem-like cells have shown that this compound induces GSDME cleavage and caspase-3 activation. [] While variations in pyroptotic response exist between mouse and human cell lines, this compound effectively triggers cell death in both. []

- Colon Cancer: In a rat model of 1,2-dimethylhydrazine-induced colon cancer, this compound treatment effectively reduced tumor development. [] This effect was associated with increased levels of pro-apoptotic markers (p53, caspase-3, Bax) and suppression of inflammatory cytokines like TNF-α and IL-6. []

- Hepatocellular Carcinoma: While details are limited, research suggests potential therapeutic applications of this compound, including nanoparticle formulations, in hepatocellular carcinoma. []

Q4: Does this compound interact with Heat Shock Protein 70 (Hsp70)?

A: Studies utilizing a fluorescence resonance energy transfer (FRET) system have investigated the interaction between this compound and the Hsp70/Bax complex. [] Findings suggest that unlike some apoptosis inducers, this compound does not directly influence the interaction between Bax and Hsp70. []

Q5: Has this compound been used to study cell-derived matrices?

A: Yes, this compound has been employed as a tool for generating brain cancer cell-derived matrices. [] By inducing apoptosis in cultured GL261 cells, this compound facilitates the decellularization process, leaving behind a matrix rich in collagen, sulfated glycosaminoglycans, and fibronectin. [] These matrices are valuable for studying tumor microenvironments and their effects on surrounding cells, such as astrocyte migration. []

Q6: Are there known resistance mechanisms to this compound?

A: Current research primarily focuses on this compound's mechanism of action and efficacy in preclinical models. While acquired resistance to this compound has not been extensively studied, its ability to induce pyroptosis even in BRAFi and MEKi resistant melanoma cells suggests a potential to overcome resistance mechanisms associated with these therapies. [] Further investigation is crucial to determine if specific resistance mechanisms to this compound may develop and how to potentially circumvent them.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)